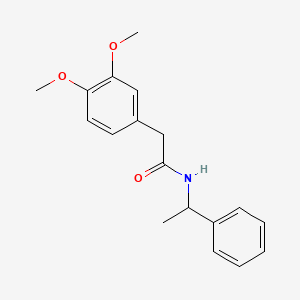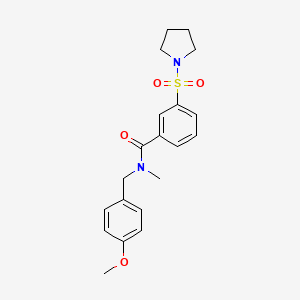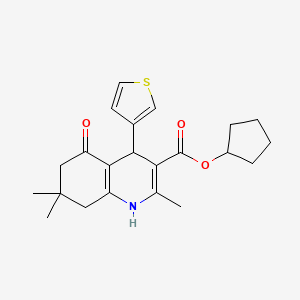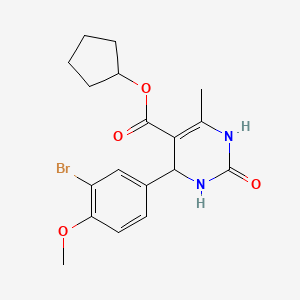![molecular formula C22H20ClNO2S B4883397 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide, also known as CTMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in cancer cells, making it a promising target for cancer treatment. This compound binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant side effects. In addition to its anticancer and anti-Alzheimer's effects, this compound has also been shown to have anti-inflammatory and antioxidant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the optimization of this compound for use as a therapeutic agent, including the development of more soluble derivatives. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenyl)benzyl chloride. This intermediate is then reacted with potassium thioacetate to produce 4-(2-ethoxyphenyl)thioacetylbenzyl chloride. Finally, the reaction of this intermediate with 4-chlorobenzamide in the presence of potassium carbonate yields this compound.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-2-26-21-6-4-3-5-20(21)24-22(25)17-9-7-16(8-10-17)15-27-19-13-11-18(23)12-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDSQIQNHQYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide trifluoroacetate](/img/structure/B4883417.png)